![molecular formula C16H30N2O B5160708 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5160708.png)
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various cancers and autoimmune diseases. By inhibiting BTK activity, this compound blocks downstream signaling pathways and induces apoptosis in cancer cells. In addition, this compound modulates the immune system by reducing the production of autoantibodies and inhibiting B-cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). In addition, this compound has been shown to reduce the production of autoantibodies and inhibit B-cell activation in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, this compound has shown potent antitumor activity in preclinical models, making it a promising candidate for further development. However, there are some limitations to using this compound in lab experiments. For example, this compound has shown limited efficacy in some cancer cell lines, and its effectiveness may be influenced by the genetic and molecular characteristics of the tumor. In addition, this compound may have limited efficacy in patients with acquired resistance to BTK inhibitors.
Direcciones Futuras
There are several future directions for research related to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, particularly in patients with refractory or relapsed cancers and autoimmune diseases. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance to existing therapies.
Métodos De Síntesis
The synthesis of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide involves the reaction of 4-tert-butylcyclohexanone with piperidinecarboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity. This method has been optimized and validated for large-scale production of this compound.
Aplicaciones Científicas De Investigación
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that this compound inhibits the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. In addition, this compound has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of autoantibodies.
Propiedades
IUPAC Name |
1-(4-tert-butylcyclohexyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-16(2,3)13-4-6-14(7-5-13)18-10-8-12(9-11-18)15(17)19/h12-14H,4-11H2,1-3H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYDBHALYYPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.